molecular formula C9H18N2 B1589632 3-[Methyl(pentyl)amino]propanenitrile CAS No. 919491-64-8

3-[Methyl(pentyl)amino]propanenitrile

Cat. No. B1589632
M. Wt: 154.25 g/mol
InChI Key: WCYOUTNXDJQKJM-UHFFFAOYSA-N
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Description

“3-[Methyl(pentyl)amino]propanenitrile” is an organic compound with the molecular formula C9H18N2 . It has a molecular weight of 154.26 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “3-[Methyl(pentyl)amino]propanenitrile” is 1S/C9H18N2/c1-3-4-5-8-11(2)9-6-7-10/h3-6,8-9H2,1-2H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“3-[Methyl(pentyl)amino]propanenitrile” is a liquid at room temperature . It has a molecular weight of 154.26 . More specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

Heterocyclic Compound Synthesis

3-[Methyl(pentyl)amino]propanenitrile has been explored as a key synthons in the synthesis of a wide variety of new, uniquely substituted heterocyclic substances. These compounds have demonstrated promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and yeast. The synthetic sequences involve the preparation of indolyl-5-amino-2-phenyl-1,2,3-triazoles, aminopyrazoles, and Schiff's bases, showcasing the compound's versatility in facilitating diverse chemical transformations. This highlights the potential of 3-[Methyl(pentyl)amino]propanenitrile in the development of novel antimicrobial agents (Behbehani et al., 2011).

Large-scale Synthesis Applications

Propanephosphonic acid anhydride (T3P®) is identified for its broad applications in organic synthesis, including condensation, functional group transformation, and heterocycles preparation, due to its high yield, chemical and optical purity, and broad functional group tolerance. The review of T3P® applications emphasizes its suitability for large-scale synthesis, showcasing the potential for 3-[Methyl(pentyl)amino]propanenitrile to be involved in large-scale chemical productions, especially in the pharmaceutical industry (Vishwanatha et al., 2013).

Magnetic Cooling Applications

Research into mixed-valent Mn supertetrahedra and planar discs, synthesized using related aminopropanediol compounds, has demonstrated significant magnetocaloric effects. These findings suggest the applicability of compounds like 3-[Methyl(pentyl)amino]propanenitrile in enhancing low-temperature magnetic cooling technologies, indicating a novel area of application in refrigeration and cooling systems at the quantum level (Manoli et al., 2008).

Biofuel Production

In the field of biofuel production, pentanol isomers, including compounds synthesized from amino acid substrates through microbial fermentations, have been recognized for their potential application as biofuels. Through metabolic engineering, microbial strains for the production of these isomers have been developed. This suggests the potential for compounds like 3-[Methyl(pentyl)amino]propanenitrile to play a role in the generation of biofuels, thereby contributing to sustainable energy solutions (Cann & Liao, 2009).

Safety And Hazards

This compound is associated with several hazard statements including H301, H315, H317, H318, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . Precautionary measures should be taken while handling this compound .

properties

IUPAC Name

3-[methyl(pentyl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-3-4-5-8-11(2)9-6-7-10/h3-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYOUTNXDJQKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443937
Record name Propanenitrile, 3-(methylpentylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Methyl(pentyl)amino]propanenitrile

CAS RN

919491-64-8
Record name Propanenitrile, 3-(methylpentylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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